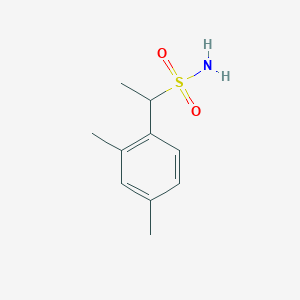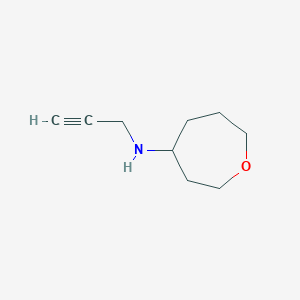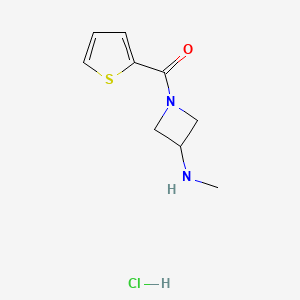
3-Methoxy-2,2-dimethylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2,2-dimethylbutanal is an organic compound with the molecular formula C7H14O2. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes a methoxy group (-OCH3) and two methyl groups attached to the same carbon atom, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,2-dimethylbutanal typically involves the reaction of 3-methoxy-2,2-dimethylbutanol with an oxidizing agent. One common method is the Swern oxidation, which uses oxalyl chloride (COCl)2 and dimethyl sulfoxide (DMSO) in the presence of a base like triethylamine. The reaction is carried out at low temperatures to prevent over-oxidation and to ensure high yield and purity of the aldehyde.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum, which facilitate the oxidation of the corresponding alcohol under controlled conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-2,2-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under appropriate conditions.
Major Products Formed:
Oxidation: 3-Methoxy-2,2-dimethylbutanoic acid.
Reduction: 3-Methoxy-2,2-dimethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2,2-dimethylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the interactions of aldehydes with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor. Additionally, it serves as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2,2-dimethylbutanal involves its interaction with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, it may interact with proteins and enzymes, potentially altering their function and activity. The methoxy group can also influence the compound’s reactivity by donating electron density through resonance and inductive effects.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-2,2-dimethylbutanol: The corresponding alcohol, which is less reactive than the aldehyde.
2-Methoxy-2,3-dimethylbutane: A structural isomer with different chemical properties.
3-Methoxy-N,N-dimethylaniline: An aromatic compound with a methoxy group and dimethylamino group.
Uniqueness: 3-Methoxy-2,2-dimethylbutanal is unique due to its combination of a methoxy group and an aldehyde group on a highly branched carbon skeleton. This structure imparts distinct reactivity and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
3-methoxy-2,2-dimethylbutanal |
InChI |
InChI=1S/C7H14O2/c1-6(9-4)7(2,3)5-8/h5-6H,1-4H3 |
InChI-Schlüssel |
KFSFVWOEHWHEPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


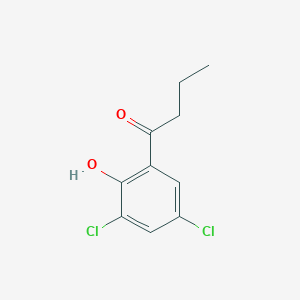
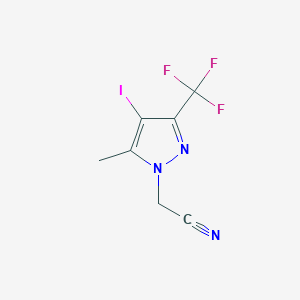

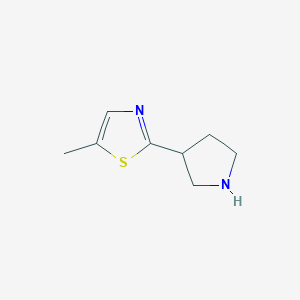

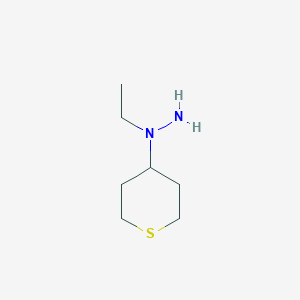
![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)
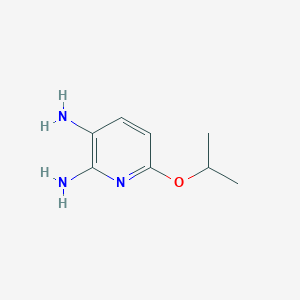

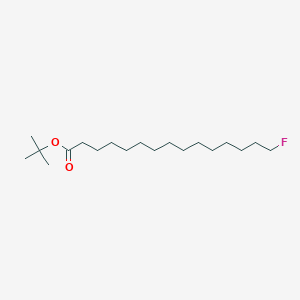
![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)
